2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
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Overview
Description
2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a complex organic compound that belongs to the class of benzoxaphospholes. This compound is known for its unique structural features, which include a benzoxaphosphole core and a methoxypyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine typically involves the reaction of 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole with 6-methoxypyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is used in various scientific research fields, including:
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of complex organic molecules and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, forming complexes with transition metals, which then participate in catalytic cycles. These interactions facilitate various chemical transformations, making the compound valuable in catalysis .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole: Shares a similar benzoxaphosphole core but lacks the methoxypyridine moiety.
(S)-BIDIME: Another benzoxaphosphole derivative used in asymmetric catalysis.
Uniqueness
2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is unique due to its combination of a benzoxaphosphole core and a methoxypyridine moiety. This structural feature enhances its versatility and effectiveness in various catalytic and research applications .
Properties
Molecular Formula |
C25H28NO4P |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine |
InChI |
InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3 |
InChI Key |
OMRMWFIEDFJLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC |
Origin of Product |
United States |
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